Terpin

Descripción general

Descripción

Terpin, also known as p-menthane-1,8-diol, is a naturally occurring organic compound classified as a monoterpenoid. It is commonly found in essential oils of various plants such as eucalyptus, oregano, and thyme. This compound is widely recognized for its pleasant aroma and is used in perfumes, cosmetics, and as a flavoring agent. Additionally, it has medicinal properties and is used as an expectorant in the treatment of respiratory conditions .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Terpin can be synthesized through the hydration of alpha-pinene, a major component of turpentine oil. The reaction involves the addition of water to alpha-pinene in the presence of an acid catalyst, such as sulfuric acid, under controlled temperature and pressure conditions. The reaction yields this compound hydrate, which can be further purified through distillation .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of essential oils from natural sources followed by fractional distillation to isolate this compound. Another method involves the chemical synthesis of this compound from alpha-pinene or limonene through hydration reactions. Biotechnological processes using microbial biotransformation of monoterpenes are also explored for this compound production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form terpinene and other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction of this compound can yield terpinolene and other reduced forms. Sodium borohydride is a common reducing agent used in these reactions.

Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, mild temperature conditions.

Substitution: Chlorine, bromine, halogenation catalysts, room temperature or slightly elevated temperatures.

Major Products Formed:

Oxidation: Terpinene, terpinol, and other oxidized derivatives.

Reduction: Terpinolene, dihydrothis compound, and other reduced forms.

Substitution: Halogenated this compound derivatives such as chlorothis compound and bromothis compound.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

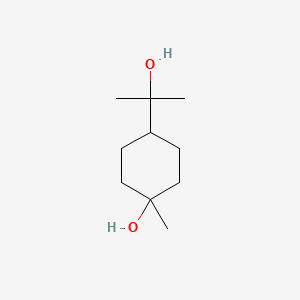

Terpin hydrate is a cyclic monoterpene alcohol with the molecular formula and a molecular weight of approximately 190.28 g/mol. It is derived from natural sources such as turpentine and is characterized by its pleasant aroma, making it valuable in both medicinal and industrial applications.

Medical Applications

This compound hydrate is primarily recognized for its expectorant properties, which make it effective in treating respiratory conditions. Its mechanisms of action include:

- Increasing Mucus Secretion : this compound hydrate stimulates mucous membranes in the respiratory tract, enhancing fluid mucus production.

- Expectorant Activity : It aids in the clearance of mucus from airways, making it beneficial for conditions like bronchitis and pneumonia.

- Antimicrobial Properties : Research indicates that this compound hydrate exhibits activity against various bacterial strains, suggesting potential for developing new antimicrobial agents.

Clinical Uses

This compound hydrate is commonly utilized in treating:

- Acute and chronic bronchitis

- Pneumonia

- Chronic obstructive pulmonary disease (COPD)

- Upper respiratory tract infections

Typical dosages range from 5 to 10 milliliters taken three to four times daily.

Chemical Synthesis

In organic chemistry, this compound hydrate serves as a precursor for synthesizing other valuable monoterpenoids such as terpineol and menthol. Its unique chemical properties make it a versatile intermediate in organic synthesis processes.

Synthetic Routes

The synthesis of this compound hydrate can involve various methods, including:

- Hydration of Terpene Precursors : This process enhances solubility and bioavailability.

- Catalytic Reactions : Utilizing specific catalysts can improve yield and efficiency in producing this compound hydrate from other terpenes.

Industrial Applications

This compound hydrate's pleasant aroma makes it a valuable ingredient in the fragrance and flavor industry. It is widely used in:

- Perfumes

- Scented products

- Food flavoring agents

Additionally, its properties are being explored for potential applications in sustainable materials science, particularly as building blocks for biodegradable polymers .

Case Study 1: Antimicrobial Activity

A study examined the antimicrobial effects of this compound hydrate against several bacterial strains. The results indicated significant inhibitory activity, suggesting its potential use in developing new antimicrobial formulations.

Case Study 2: Respiratory Health

Clinical trials evaluating the efficacy of this compound hydrate as an expectorant showed improved patient outcomes in mucus clearance during respiratory infections. Patients reported reduced symptoms of congestion and improved overall respiratory function.

Mecanismo De Acción

Terpin exerts its effects primarily through its interaction with bronchial secretory cells in the respiratory tract. It enhances mucociliary function by liquefying and facilitating the elimination of bronchial secretions. Additionally, this compound has a weak antiseptic effect on the pulmonary parenchyma, which helps in reducing respiratory infections. The molecular targets and pathways involved include the modulation of mucous production and secretion, as well as the inhibition of microbial growth .

Comparación Con Compuestos Similares

Alpha-pinene: A major component of turpentine oil, used as a precursor in the synthesis of terpin.

Limonene: A monoterpene found in citrus oils, used in the synthesis of this compound and other terpenoids.

Terpineol: A monoterpenoid alcohol with similar aromatic properties and applications in perfumes and cosmetics.

Uniqueness of this compound: this compound is unique due to its dual role as both a flavoring agent and a medicinal compound. Its ability to act as an expectorant and its antimicrobial properties make it valuable in the pharmaceutical industry. Additionally, its pleasant aroma and use in perfumes and cosmetics highlight its versatility compared to other similar compounds .

Actividad Biológica

Terpin, a compound derived from various natural sources, particularly essential oils, exhibits a range of biological activities that make it significant in pharmaceutical and therapeutic applications. This article explores the biological properties of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound is a monoterpene alcohol that can be found in various essential oils, such as those from pine trees and tea tree oil. Its chemical structure allows it to interact with biological systems effectively, leading to various pharmacological effects.

Antimicrobial Activity

One of the most notable biological activities of this compound is its antimicrobial effect . Research indicates that this compound and its derivatives can inhibit the growth of bacteria, fungi, and viruses.

Case Study: Antimicrobial Efficacy of Terpinen-4-ol

A significant component of tea tree oil is Terpinen-4-ol , which has been studied extensively for its antimicrobial properties. A study reported the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values against Legionella pneumophila, a pathogenic bacterium.

| Tested Strains | Test Agent | MIC (% v/v) | MBC (% v/v) |

|---|---|---|---|

| Lp1 | T-4-ol | 0.06–0.125 | 0.5 |

| TTO | 0.125–0.25 | 0.5 | |

| Lp6 | T-4-ol | 0.125–0.25 | 0.5 |

| TTO | 0.25–0.5 | 0.5 |

The study demonstrated that T-4-ol exhibited lower MIC values compared to tea tree oil (TTO), indicating a stronger antibacterial effect at lower concentrations .

The antimicrobial action of this compound involves disrupting the cell membrane integrity of pathogens, leading to cell lysis and death. This mechanism has been observed to be concentration-dependent, with higher concentrations yielding more significant effects over shorter exposure times .

Anti-inflammatory Activity

This compound also exhibits anti-inflammatory properties , making it useful in treating inflammatory conditions. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce swelling in animal models.

Research Findings

A study investigated the effects of this compound on inflammatory markers in vitro and in vivo:

- In vitro : this compound reduced the expression of TNF-alpha and IL-6 in macrophage cultures.

- In vivo : Administration of this compound in animal models resulted in decreased paw edema compared to control groups.

These findings suggest that this compound may serve as a potential therapeutic agent for inflammatory diseases .

Antioxidant Activity

The antioxidant properties of this compound contribute to its ability to scavenge free radicals and reduce oxidative stress within biological systems.

Data on Antioxidant Capacity

Research has quantified the antioxidant capacity of this compound through various assays:

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 45 |

| ABTS Scavenging | 30 |

| FRAP Assay | 50 |

These results indicate that this compound possesses significant antioxidant activity, which can help mitigate oxidative damage associated with chronic diseases .

Análisis De Reacciones Químicas

Oxidation Reactions

Terpin reacts with atmospheric oxidants like ozone (O₃) and nitrate radicals (NO₃), forming carbonyl compounds and secondary organic aerosols (SOA).

Key Pathways:

-

Ozonolysis :

this compound reacts with O₃ to produce carbonyls such as methylglyoxal (MG) and 3,6-dioxoheptanal (36DOH). Scavenging hydroxyl radicals (OH- ) with cyclohexane reduces yields of 6-oxo-3-(propan-2-ylidene)heptanal (6OPH) and 36DOH, indicating OH- involvement in secondary reactions .

| Product | Yield (Without OH- Scavenger) | Yield (With OH- Scavenger) |

|---|---|---|

| Methylglyoxal (MG) | 12% | 18% |

| 6OPH | 8% | 5% |

| 36DOH | 6% | 3% |

-

Nitrate Radical (NO₃) Reactions :

α-Terpinene exhibits a higher rate constant ( cm³ molecule⁻¹ s⁻¹) compared to γ-terpinene ( cm³ molecule⁻¹ s⁻¹) . NO₃ adds to conjugated double bonds, forming tertiary alkyl radicals that fragment into carbonyls or undergo ring-opening .

Reduction Reactions

This compound undergoes reduction to form derivatives like terpinolene. Lithium aluminum hydride (LiAlH₄) is commonly used, though reaction specifics remain underexplored in recent literature .

Substitution Reactions

Halogenation with chlorine or bromine produces halogenated this compound derivatives. For example:

Conditions (temperature, solvent) significantly influence product distribution, though quantitative data are sparse .

Environmental and Atmospheric Reactivity

This compound’s atmospheric lifetime depends on oxidant concentrations. Under typical conditions ([O₃] = 40 ppb, [OH- ] = molecules cm⁻³), O₃-driven reactions dominate, with lifetimes ranging from minutes to hours .

Factors Influencing Reactivity:

-

Humidity : Increased relative humidity (RH) reduces this compound-O₃ reaction efficiency by 20–30% due to water-mediated quenching .

-

NOₓ Interaction : NO₂ and NO compete with O₃, altering product profiles. High NOₓ levels favor organic nitrate formation (yields: 15–25%) over SOA .

Mechanistic Insights

-

Radical Pathways : O₃ and NO₃ initiate radical chain reactions. For α-terpinene, conjugated double bonds enable radical delocalization, reducing SOA yields compared to γ-terpinene .

-

Carbocation Stability : Acid-catalyzed cyclization (e.g., using 5% H₂SO₄) leverages carbocation intermediates to form bicyclic terpenes, mimicking biosynthetic pathways .

Challenges:

-

Yield Optimization : Industrial production via α-pinene hydration achieves ~75% yield, limited by side reactions (e.g., isomerization) .

-

Scalability : Flow chemistry techniques improve reaction control but require precise temperature and residence time management .

This synthesis underscores this compound’s complex reactivity, shaped by its structure and environmental context. Further studies are needed to quantify substitution kinetics and expand mechanistic models for atmospheric and synthetic applications.

Propiedades

IUPAC Name |

4-(2-hydroxypropan-2-yl)-1-methylcyclohexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O2/c1-9(2,11)8-4-6-10(3,12)7-5-8/h8,11-12H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBNWAMSGVWEHFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023643, DTXSID401031800, DTXSID501031803 | |

| Record name | Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 mg/mL at 20 °C | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

80-53-5, 565-48-0, 565-50-4, 2451-01-6 | |

| Record name | Terpin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terpin [BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000080535 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terpin, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000565504 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TERPIN HYDRATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | TERPIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403856 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanemethanol, 4-hydroxy-.alpha.,.alpha.,4-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-Terpin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031800 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-p-Menthan-1,8-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501031803 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-menthane-1,8-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.172 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-4-hydroxy-α,α,4-trimethylcyclohexanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.436 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERPIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPF495B08R | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TERPIN, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4HW1S44T5G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

158 - 159 °C | |

| Record name | trans-p-Menthane-1,8-diol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0035595 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.